molecular formula C25H26N2O3S B2517636 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 941971-58-0

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2517636
CAS No.: 941971-58-0
M. Wt: 434.55
InChI Key: FSXFBWPCFPWWKT-UHFFFAOYSA-N
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Description

3-Phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at position 1 with a tosyl (p-toluenesulfonyl) group and at position 6 with a propanamide-linked phenyl moiety. The tosyl group introduces steric bulk and electron-withdrawing characteristics, which may influence solubility, crystallinity, and biological interactions. The propanamide-phenethyl chain likely enhances hydrophobic interactions, as seen in similar compounds like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (logP = 2.96) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the tosyl group: The tetrahydroquinoline intermediate is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the phenylpropionamide moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with a phenylpropionamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenyl or tetrahydroquinoline moieties using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide or tosyl groups, using reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s structural features make it a candidate for studying molecular interactions and developing new materials with specific properties.

    Biological Studies: It can be used to investigate the biological activity of quinoline derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and amide moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight logP Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Benzoyl (C₆H₅CO) C₁₉H₂₀N₂O₂ 308.38 2.96 Not reported
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Thiophene-2-sulfonyl (C₄H₃S-SO₂) C₂₂H₂₂N₂O₃S₂ 426.6 N/A Not reported
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Oxo (O) C₁₇H₂₂N₂O₂ 286.37 N/A Not reported
7904688: 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide Carbamothioyl-piperidine C₂₁H₂₄N₄OS 380.5 N/A Antitubercular (PyrG inhibition)

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: The tosyl group in the main compound is bulkier and more electron-withdrawing than the benzoyl group in , which may reduce solubility but enhance binding to hydrophobic pockets.

Biological Activity Correlations :

  • Compound 7904688 demonstrates that carboxamide derivatives with phenyl-propanamide motifs can exhibit antitubercular activity via EthA-mediated activation and PyrG inhibition. This suggests that the main compound’s propanamide-phenethyl chain could similarly engage nucleotide biosynthesis pathways if activated.

Hydrogen Bonding and Crystallography :

  • Hydrogen bonding patterns, as discussed in , are critical for crystal packing and solubility. The tosyl group’s sulfonyl moiety may form strong hydrogen bonds, influencing crystallization behavior, as seen in SHELX-refined structures .

Biological Activity

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O3_3S, with a molecular weight of 434.6 g/mol. The structure features a tetrahydroquinoline core with a tosyl group and a phenyl substituent, which contribute to its unique chemical properties and reactivity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound interacts with cell surface receptors to modulate signal transduction pathways.
  • Gene Expression Alteration : It can influence the expression of genes related to immune responses and cellular functions.

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives possess significant anticancer properties. A study demonstrated that related compounds showed low micromolar inhibition against various cancer cell lines. Specifically, the lead compound exhibited promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Tetrahydroquinolines are known for their ability to combat bacterial infections. Preliminary studies suggest that this compound may exhibit similar properties, although further research is needed to quantify its effectiveness against specific pathogens.

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may have neuroprotective effects. These compounds are being studied for their potential in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated low micromolar inhibition of various cancer cell lines by related tetrahydroquinoline compounds .
Neuroprotective Research Investigated the effects of similar compounds on neuronal survival in models of oxidative stress; results indicated protective effects .
Antimicrobial Evaluation Preliminary studies suggested potential antimicrobial activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide with high yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydroquinoline core. Critical parameters include:

  • Reaction Conditions : Temperature (often 60–100°C for amide coupling), solvent choice (e.g., DMF or THF for polar aprotic environments), and reaction time (12–24 hours for complete conversion) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the product. Purity ≥95% is confirmed via HPLC .
  • Functional Group Compatibility : The tosyl group requires protection during acidic/basic conditions to prevent cleavage .

Example Reaction Optimization Table:

StepReagentsSolventTemp (°C)Yield (%)
TosylationTsCl, PyridineDCM0–2585–90
Amide CouplingEDCI, HOBtDMF2570–75

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, tosyl methyl at δ 2.4 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₃₁H₃₁N₂O₃S: 523.2021) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (tosyl S=O) confirm functional groups .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–10) for 24–72 hours, monitoring degradation via HPLC. The tosyl group is acid-labile, requiring neutral-to-basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for aromatic amides) .
  • Light Sensitivity : Store in amber vials and test under UV/visible light to detect photodegradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Solvent Optimization : Machine learning models (e.g., COSMO-RS) predict solvent effects on reaction rates and yields .
  • Experimental Validation : Combine computational predictions with high-throughput screening (e.g., 96-well plates) to test reaction conditions .

Example Workflow:

DFT modeling of amide coupling steps.

COSMO-RS solvent selection.

Microscale validation with HPLC monitoring.

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., luciferase reporters) to rule out assay-specific artifacts .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions, resolving potency conflicts from indirect assays .
  • Meta-Analysis : Compare data across studies using standardized units (e.g., IC₅₀ in µM) and control for variables like cell line/pH .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the tetrahydroquinoline ring (e.g., substituents at positions 3 or 6) or propanamide chain (e.g., phenyl vs. heteroaryl groups) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase catalytic sites) .
  • Selectivity Profiling : Screen analogs against related targets (e.g., kinase panels) to assess off-target effects .

Example SAR Table:

AnalogModificationIC₅₀ (Target A, µM)IC₅₀ (Target B, µM)
ParentNone0.152.3
Analog 13-Fluorophenyl0.081.9
Analog 2Pyridinyl0.220.4

Q. How can researchers address gaps between in vitro efficacy and in vivo performance?

Methodological Answer:

  • ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding to predict bioavailability .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
  • Pharmacokinetic Studies : Conduct rodent trials with IV/oral dosing, measuring AUC and half-life to correlate exposure with efficacy .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFBWPCFPWWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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